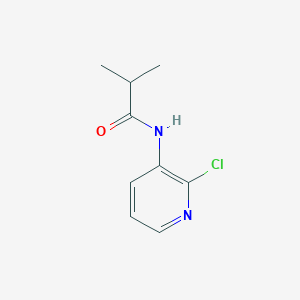N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
CAS No.: 547705-74-8
Cat. No.: VC2025211
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 547705-74-8 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | N-(2-chloropyridin-3-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | FDSJTVAAHWPVSG-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(N=CC=C1)Cl |
| Canonical SMILES | CC(C)C(=O)NC1=C(N=CC=C1)Cl |
Introduction
Chemical Identity and Structure
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is characterized by a pyridine ring with a chloro substituent at the 2-position and an amide group attached at the 3-position. The amide portion consists of a 2-methylpropanamide moiety, which contributes to the compound's distinct physicochemical properties. This structural arrangement impacts its reactivity, stability, and potential biological interactions.
Chemical Identification Parameters
The compound has well-defined chemical identification parameters that are essential for its proper classification and use in research settings.
Table 1: Chemical Identification Parameters of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
The structure consists of a pyridine core with a chlorine atom at position 2, providing a reactive handle for potential modifications. The amide linkage at position 3 contributes to the compound's hydrogen bonding capabilities, affecting its solubility and interactions with biological systems.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is crucial for its proper handling, storage, and application in research settings.
Physical Characteristics
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide exists as a solid at standard temperature and pressure with specific physicochemical characteristics that influence its behavior in different environments .
Table 2: Physical Properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
The compound's solid state at room temperature facilitates its handling and storage, while its likely solubility in common organic solvents makes it suitable for various laboratory applications and synthetic procedures.
Synthesis and Preparation Methods
The synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide involves specific chemical reactions that yield the desired product with high purity.
Synthetic Routes
The synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide typically involves the reaction of 2-chloro-3-pyridinylamine with 2-methylpropanoyl chloride under basic conditions. This process is similar to the synthesis of other amide derivatives, where the amine group reacts with an acyl chloride to form the amide bond.
A general synthetic pathway would include:
-
Preparation of 2-chloro-3-pyridinylamine as a key starting material
-
Reaction with 2-methylpropanoyl chloride in the presence of a suitable base
-
Purification through crystallization or chromatographic methods
This approach is consistent with traditional amide synthesis methodologies and can be adapted based on available starting materials and required scale.
Industrial Production Considerations
For larger-scale production, optimized conditions are essential to ensure high yield and purity. Similar to related compounds, the production process might employ continuous flow processes, automated reactors, and precise control of reaction parameters such as temperature, pressure, and reactant concentration.
The synthesis may draw parallels from approaches used for similar compounds such as N-(5-Bromo-2-pyridinyl)-2-methylpropanamide, which involves halogenation of pyridine derivatives followed by amide formation.
| Hazard Category | Classification |
|---|---|
| Acute Toxicity | Classified for acute toxicity |
| Skin Irritation | May cause skin irritation |
| Eye Irritation | May cause eye irritation |
| Respiratory Tract Irritation | May cause respiratory tract irritation |
These classifications indicate that appropriate safety precautions should be implemented when handling the compound, including the use of personal protective equipment, adequate ventilation, and proper disposal methods.
Analytical Characterization Methods
The characterization of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide typically involves multiple complementary analytical techniques to confirm its identity, purity, and structural features.
Spectroscopic and Chromatographic Methods
While specific analytical data for this compound is limited in the available literature, standard characterization methods would typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, including:
-
Chemical shifts of protons in the pyridine ring
-
Signals for the methyl groups of the 2-methylpropanamide portion
-
Coupling patterns that confirm the substitution pattern
-
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns characteristic of the compound
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly:
-
The characteristic amide C=O stretching band
-
N-H stretching vibrations
-
C-Cl stretching vibrations
-
-
High-Performance Liquid Chromatography (HPLC): For purity analysis and quality control
These analytical methods are essential for confirming the identity and purity of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, particularly for research applications where high purity standards are required.
| Supplier | Product Details | Purity |
|---|---|---|
| Vulcanchem | VCID: VC2025211 | Not specified |
| MolCore | Product Number: MC613644 | NLT 98% |
| Sigma-Aldrich/ChemBridge | Product Number: CH4102153096 | 95% |
The commercial availability from multiple sources suggests that the compound has established uses in research settings and synthetic applications. The typical purity levels of 95-98% make it suitable for most laboratory applications.
Research and Industry Applications
As a commercially available chemical, N-(2-Chloro-3-pyridinyl)-2-methylpropanamide serves several practical functions:
-
Research tool in medicinal chemistry and pharmaceuticals
-
Intermediate in the synthesis of more complex molecules
-
Reference standard for analytical purposes
-
Building block for library synthesis in drug discovery
-
Potential component in agrochemical development
The availability from established chemical suppliers indicates ongoing interest in this compound for various research and development applications.
Structure-Related Compounds and Analogues
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide belongs to a broader family of structurally similar compounds that share certain characteristics and applications.
Future Research Directions
The structural features and properties of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide suggest several promising avenues for future research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume